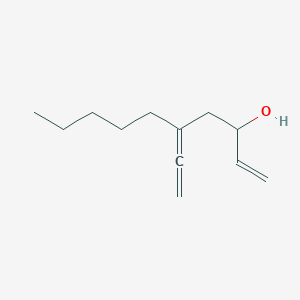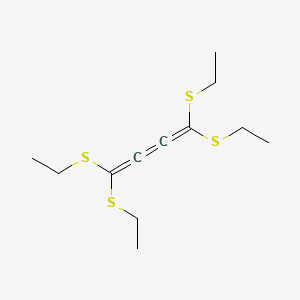
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is a complex organic compound that combines the properties of but-2-enedioic acid and a guanidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves the reaction of but-2-enedioic acid with a guanidine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient and consistent production of high-purity this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the composition and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Maleic acid: A cis-isomer of butenedioic acid with similar chemical properties.
Fumaric acid: A trans-isomer of butenedioic acid, differing in its geometric configuration.
Crotonic acid: Another unsaturated carboxylic acid with a similar structure.
Uniqueness
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to the presence of both the but-2-enedioic acid and guanidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
532934-07-9 |
|---|---|
Fórmula molecular |
C8H15N5O4 |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C4H11N5.C4H4O4/c1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8/h1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8) |
Clave InChI |
LJWOPXNMRHMHNU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)N=C(N)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


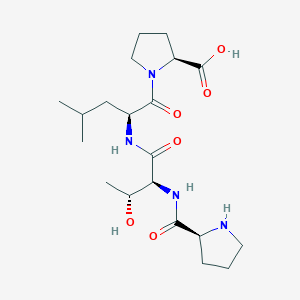
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
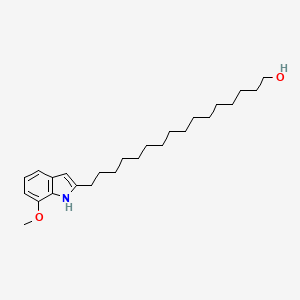
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
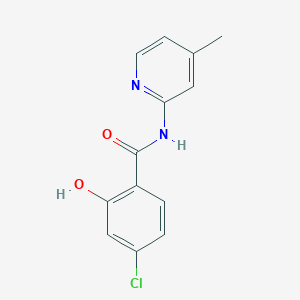
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
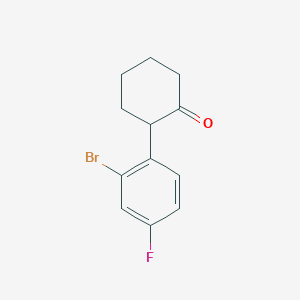
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
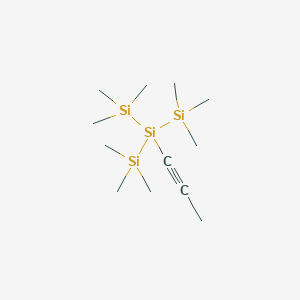
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
